BI-3802

BCL6 degradation DC50 targeted protein degradation

BI-3802 (CAS 2166387-65-9) is a first-in-class BCL6 degrader that operates via a unique polymerization-driven mechanism, inducing helical filament formation and SIAH1-mediated proteasomal degradation. Unlike standard inhibitors (e.g., BI-3812) or conventional PROTACs, BI-3802 achieves near-complete protein ablation at 20–100 nM within 4–6 hours, mimicking genetic knockout. This makes it the definitive tool for RNA-seq, ChIP-seq, and CRISPR epistasis studies, as well as cryo-EM structural analysis. Ideal for HTS assay development as a degradation-positive control.

Molecular Formula C24H29ClN6O3
Molecular Weight 485.0 g/mol
Cat. No. B606081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-3802
SynonymsU52;  U-52;  U 52;  BI-3802;  BI 3802;  BI3802; 
Molecular FormulaC24H29ClN6O3
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
InChIInChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+
InChIKeyGXTJETQFYHZHNB-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-3802 for Research Procurement: Chemical Profile and Basic Characterization


BI-3802 is a synthetic small molecule (CAS 2166387-65-9) that functions as a selective degrader of the oncogenic transcription factor BCL6 [1]. It binds to the BTB domain of BCL6 with an IC50 of ≤3 nM, inducing polymerization and subsequent ubiquitin-mediated proteasomal degradation via the E3 ligase SIAH1 [2]. The compound's mechanism is distinct from traditional PROTACs and molecular glues, as it promotes helical filament formation rather than forming a ternary complex .

Why Generic BCL6 Inhibitors or PROTACs Cannot Substitute for BI-3802 in Targeted Degradation Studies


Standard BCL6 inhibitors (e.g., BI-3812) bind to the BTB domain and block corepressor interactions but do not reduce BCL6 protein levels [1]. Conversely, heterobifunctional PROTACs targeting BCL6 have shown insufficient target modulation to induce growth inhibition in certain cellular contexts . BI-3802 uniquely achieves potent and selective degradation through a polymerization-driven mechanism, resulting in effects comparable to genetic knockout and more pronounced than those of non-degrading inhibitors or conventional degraders [2].

BI-3802 Procurement Evidence: Quantitative Head-to-Head Performance vs. Comparators


Degradation Potency: BI-3802 DC50 vs. Non-Degrading Inhibitor BI-3812

BI-3802 achieves a half-maximal degradation concentration (DC50) of 20 nM in SU-DHL-4 B cell lymphoma cells, whereas the closely related inhibitor BI-3812 does not induce measurable BCL6 protein degradation even at high concentrations . This quantitative difference in degradation efficacy is critical for experiments requiring complete target ablation.

BCL6 degradation DC50 targeted protein degradation

Target Selectivity: Proteome-Wide Degradation Specificity of BI-3802

Whole-proteome quantification in SuDHL4 cells treated with 1 μM BI-3802 for 4 hours revealed that BCL6 was the only protein with significantly decreased abundance [1]. In contrast, many BCL6-targeting PROTACs exhibit off-target degradation due to E3 ligase recruitment promiscuity. BI-3802's polymerization-dependent mechanism minimizes such off-target effects.

proteomics selectivity profiling off-target analysis

Cellular Efficacy: BI-3802 Degrades Chromatin-Bound BCL6 More Effectively Than PROTACs

BI-3802 treatment efficiently depletes chromatin-bound BCL6, a functional pool critical for transcriptional repression, whereas heterobifunctional BCL6 degraders (PROTACs) have shown insufficient modulation of chromatin-associated target to induce growth inhibition . BI-3802's effects are comparable to genetic knockout and more pronounced than non-degrading inhibitors or conventional degraders [1].

chromatin immunoprecipitation functional degradation DLBCL

Mechanistic Differentiation: BI-3802 Induces BCL6 Polymerization Unlike BI-3812

Cryo-EM structural analysis demonstrates that BI-3802 induces BCL6 helical filament formation by binding at dimer-dimer interfaces, involving specific residues Arg28, Glu41, Tyr58, and Cys84 [1]. In contrast, the analog BI-3812 binds similarly but lacks the solvent-exposed moiety necessary for polymerization, instead clashing with the adjacent dimer and preventing filament assembly [2]. This structural divergence explains why BI-3812 is an inhibitor, not a degrader.

cryo-EM protein polymerization mechanism of action

Recommended Application Scenarios for BI-3802 Based on Validated Evidence


Functional Genomics: Complete BCL6 Knockdown Mimicry in DLBCL Cells

Use BI-3802 at 20–100 nM to achieve near-complete BCL6 protein degradation within 4–6 hours, mimicking genetic knockout effects [1]. This is ideal for RNA-seq, ChIP-seq, or CRISPRi/CRISPRa epistasis studies where clean target ablation is required.

Mechanistic Studies of Non-Canonical Protein Degradation

Employ BI-3802 as a tool to investigate polymerization-driven ubiquitination. The compound's unique ability to induce BCL6 filament formation and SIAH1 recruitment (EC50 = 64 nM) makes it a valuable probe for studying non-cullin E3 ligase biology .

Selectivity Controls in Degrader Development

Utilize BI-3802 as a positive control for BCL6 degradation in high-throughput screening assays, while BI-3812 serves as a negative control. This pair allows clear discrimination between inhibition and degradation phenotypes [2].

Structural Biology: Visualizing Drug-Induced Protein Polymerization

BI-3802 can be used in cryo-EM or negative-stain EM experiments to generate helical BCL6 filaments for structural analysis, providing insights into small molecule-induced protein assembly [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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